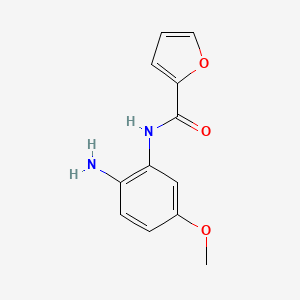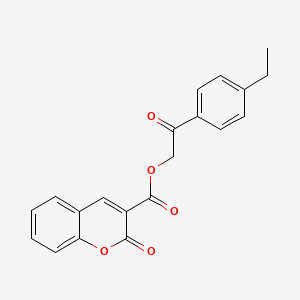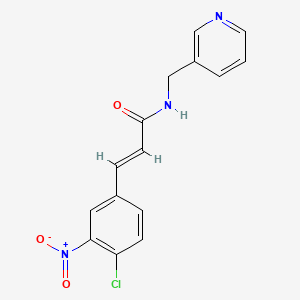![molecular formula C16H13ClF3NO2 B5706409 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide, also known as CTMP, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. CTMP belongs to the family of phenylacetamide derivatives and is structurally similar to methylphenidate, a commonly used medication for attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters in the synapse. This results in increased stimulation of the central nervous system, leading to improved cognitive function and increased alertness. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has a longer half-life than methylphenidate, which may lead to a more sustained effect on the brain.
Biochemical and Physiological Effects
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to have a similar biochemical and physiological effect to methylphenidate. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased stimulation of the central nervous system. This can result in improved cognitive function, increased alertness, and increased motivation. However, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has also been shown to have potential side effects, including increased heart rate and blood pressure, decreased appetite, and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has several advantages as a pharmacological tool for scientific research. It has a longer half-life than methylphenidate, which may lead to a more sustained effect on the brain. It is also more potent than methylphenidate, which may allow for lower doses to be used in experiments. However, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide also has several limitations. It has potential side effects, which may confound experimental results. It is also a controlled substance, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide. One direction is to investigate the potential therapeutic uses of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide in the treatment of ADHD and other cognitive disorders. Another direction is to investigate the potential use of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide as a cognitive enhancer in healthy individuals. Additionally, further research is needed to investigate the potential side effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide and to determine the optimal dose and administration route for scientific research purposes.
Métodos De Síntesis
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction between 4-chloro-3-(trifluoromethyl)aniline and 3-methylphenol to form the intermediate 4-chloro-3-(trifluoromethyl)phenol. The intermediate is then reacted with chloroacetyl chloride to form the final product, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been used in several scientific research studies due to its potential as a pharmacological tool. It has been shown to have a similar mechanism of action to methylphenidate, but with a longer half-life and greater potency. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been used in studies investigating the effects of dopamine and norepinephrine reuptake inhibition on behavior and cognition. It has also been used in studies investigating the role of the prefrontal cortex in decision-making and impulsivity.
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-10-3-2-4-12(7-10)23-9-15(22)21-11-5-6-14(17)13(8-11)16(18,19)20/h2-8H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWKMZMKJZPWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706341.png)

![3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5706362.png)
![8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5706370.png)
![2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5706372.png)
![1-(methylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5706379.png)
![ethyl 2-[(2-hydroxy-4-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5706380.png)


![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5706403.png)

![methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)